Putrescine
Overview
Description
Synthesis Analysis
Putrescine synthesis involves several enzymatic reactions. It can be synthesized directly from ornithine by ornithine decarboxylase (ODC) or indirectly from arginine via arginine decarboxylase (ADC). A recent study highlights the metabolic engineering of Escherichia coli for the production of putrescine, showing the potential for bio-based production from renewable resources (Qian et al., 2009). Additionally, research on the synthesis of putrescine under possible primitive Earth conditions suggests its prebiotic significance (Wong et al., 2005).
Molecular Structure Analysis
The molecular structure of putrescine consists of a four-carbon chain with amino groups at both ends. This simple structure is fundamental to its biological functions and its ability to be transformed into more complex polyamines, such as spermidine and spermine, through enzymatic methylation and aminopropyl transfer reactions.
Chemical Reactions and Properties
Putrescine participates in various chemical reactions, primarily involving its amino groups. It can be converted into N-methylputrescine by putrescine N-methyltransferase, an early step in the biosynthetic pathway of alkaloids like nicotine (Biastoff et al., 2009). This process demonstrates the role of putrescine as a precursor in the synthesis of biologically active compounds.
Scientific Research Applications
Agricultural Applications
Putrescine has been identified as a key component in enhancing agricultural productivity and food preservation. Research has highlighted its role in extending the shelf life of fruits by modulating their postharvest physiology. Applications of putrescine, along with spermidine and spermine, have been shown to reduce respiration rates, delay ethylene production, and improve fruit firmness and quality attributes, thereby extending shelf life without harming the environment (Sharma et al., 2017). Furthermore, putrescine plays a significant role in mitigating the effects of abiotic stresses on plants, aiding in stress tolerance and potentially improving crop resilience to climate change (Thomas et al., 2020).
Food Safety and Quality
In the context of food safety and quality, the presence and metabolism of putrescine have been studied extensively. It acts as an indicator of food spoilage, especially in protein-rich foods, and is involved in the potentiation of histamine toxicity, which is a concern in food poisoning (Bulushi et al., 2009). Understanding the formation and presence of putrescine in foods has implications for dietary recommendations, particularly in the context of histamine intolerance (Sánchez-Pérez et al., 2018).
Health and Disease Management
Putrescine's role in health and disease management has been a subject of interest, particularly in cancer research. Its metabolism is closely linked to cell proliferation and differentiation, making it a target for cancer chemoprevention (Seiler et al., 1998). Additionally, research into the biological roles of dietary polyamines, including putrescine, suggests their significant involvement in promoting health and potentially aiding in recovery post-operation, during wound healing, and in the growth and development of neonates (Kalač & Krausová, 2005).
Novel Therapeutic Potentials
Emerging research points to putrescine's potential in novel therapeutic applications, such as its role in enhancing the efficacy of morphine analgesia and reducing dependence, highlighting the broader implications of polyamines in medical science (Regunathan, 2006).
Safety And Hazards
Future Directions
Future research on Putrescine could focus on understanding the precise nature of the threat produced by Putrescine . Another direction could be to improve the methods of VOCs detection and analysis to be used in modern forensic diagnostics and improve the methods of training dogs for forensic applications .
properties
IUPAC Name |
butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHWZJUCRJVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041107 | |
Record name | Putrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041107 | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong odor like piperidine; mp = 23-24 deg C; [Merck Index] White solid; mp = 26.8 deg C; [EFSA: DAR - Vol. 1] White hygroscopic solid with an odor like amines; mp = 25-28 deg C; [Alfa Aesar MSDS], Solid | |
Record name | Putrescine | |
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Record name | Putrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |
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Boiling Point |
158.5 °C | |
Record name | Putrescine | |
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URL | https://www.drugbank.ca/drugs/DB01917 | |
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Record name | Putrescine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |
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Solubility |
Soluble in water with strongly basic reaction, Very soluble in water | |
Record name | Putrescine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.877 g/cu cm at 25 °C | |
Record name | Putrescine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |
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Vapor Pressure |
4.12 [mmHg] | |
Record name | Putrescine | |
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Product Name |
1,4-Diaminobutane | |
Color/Form |
Colorless oil, Colorless crystals, Leaflets | |
CAS RN |
110-60-1 | |
Record name | Putrescine | |
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Record name | Putrescine | |
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Record name | Putrescine | |
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Record name | putrescine | |
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Record name | 1,4-Butanediamine | |
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Record name | Putrescine | |
Source | EPA DSSTox | |
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Record name | Tetramethylenediamine | |
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Record name | PUTRESCINE | |
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Record name | Putrescine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |
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Record name | Putrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |
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Melting Point |
27.5 °C | |
Record name | Putrescine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01917 | |
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Record name | Putrescine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Putrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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